Cas no 15640-40-1 (Phenol,4,4'-methylenebis[2,6-dimethoxy-)

Phenol,4,4'-methylenebis[2,6-dimethoxy- structure
15640-40-1 structure
Product Name:Phenol,4,4'-methylenebis[2,6-dimethoxy-
CAS No:15640-40-1
MF:C17H20O6
MW:320.337105751038
CID:200701
PubChem ID:291372
Update Time:2025-04-19

Phenol,4,4'-methylenebis[2,6-dimethoxy- Chemical and Physical Properties

Names and Identifiers

    • 4,4'-Dihydroxy-3,5,3',5'-tetramethoxydiphenylmethane
    • 4,4'-Methylenebis(2,6-dimethoxyphenol)
    • 2,6,2',6'-Tetramethoxy-4,4'-methandiyl-di-phenol
    • 2,6,2',6'-tetramethoxy-4,4'-methanediyl-di-phenol
    • 3,5,3',5'-Tetramethoxy-4,4'-dihydroxy-diphenyl-methan
    • bis(4-hydroxy-2,6-dimethoxyphenyl)methane
    • Bis-(4-hydroxy-3,5-dimethoxy-phenyl)-methan
    • bis(4-hydroxy-3,5-dimethoxyphenyl)methane
    • Disyringylmethane
    • Phenol, 4,4'-methylenebis[2,6-dimethoxy-
    • 4,5,3',5'-tetramethoxydiphenylmethane
    • SMR001821338
    • CHEMBL1978946
    • NDYPCLQAPPEYLS-UHFFFAOYSA-N
    • NSC-156573
    • 4-[(4-hydroxy-3,5-dimethoxyphenyl)methyl]-2,6-dimethoxyphenol
    • Phenol, 4,4'-methylenebis*2,6-dimethoxy-
    • 15640-40-1
    • MLS003106435
    • Phenol,4'-methylenebis[2,6-dimethoxy-
    • NSC156573
    • DTXSID70935436
    • SCHEMBL7702890
    • Phenol,4,4'-methylenebis[2,6-dimethoxy-
    • Inchi: 1S/C17H20O6/c1-20-12-6-10(7-13(21-2)16(12)18)5-11-8-14(22-3)17(19)15(9-11)23-4/h6-9,18-19H,5H2,1-4H3
    • InChI Key: NDYPCLQAPPEYLS-UHFFFAOYSA-N
    • SMILES: O(C)C1C(=C(C=C(C=1)CC1C=C(C(=C(C=1)OC)O)OC)OC)O

Computed Properties

  • Exact Mass: 320.126
  • Monoisotopic Mass: 320.12598835g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 6
  • Complexity: 292
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 77.4Ų

Experimental Properties

  • PSA: 77.38
  • LogP: 2.72300
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